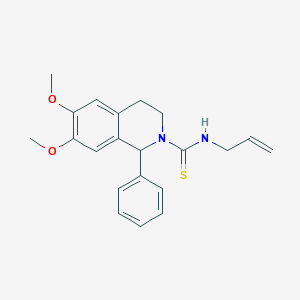
N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
概要
説明
N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry. The structural complexity and functional groups of this compound suggest potential utility in various chemical and biological contexts.
科学的研究の応用
Chemistry: It serves as a versatile intermediate for synthesizing other biologically active isoquinoline derivatives.
Biology: Its structural framework may interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: Given the isoquinoline nucleus' known pharmacological properties, it might be investigated for anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It could find applications in material science for developing new organic compounds with unique properties.
準備方法
Synthetic routes and reaction conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline and allyl isothiocyanate.
Reaction Conditions: Typically, the reaction involves an N-alkylation process, where the isoquinoline derivative is treated with allyl isothiocyanate under basic conditions to form N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
Industrial Production: The industrial production methods would optimize the yield and purity of the compound, focusing on scalable reaction conditions, solvent recycling, and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of reactions it undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide.
Reduction: Reduction reactions can target the carbonyl group in the thioamide, converting it to the corresponding amine.
Substitution: Various nucleophiles can attack the electrophilic sites in the molecule, especially in the presence of catalysts or under acidic/basic conditions.
Common reagents and conditions used in these reactions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: Common reducing agents include LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Various organometallic reagents, strong bases (like NaH), and acids (like HCl) can facilitate substitution reactions.
Major products formed from these reactions
Oxidation products: N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide.
Reduction products: N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineamine.
Substitution products: Depending on the nucleophile, possible products could include various substituted thioamides or amines.
作用機序
The mechanism by which N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exerts its effects is largely speculative without empirical data, but it is likely to:
Molecular Targets: Engage with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: Affect signaling pathways such as the MAPK/ERK pathway, or interact with transcription factors like NF-κB.
類似化合物との比較
When compared to other isoquinoline derivatives:
N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Lacks the thioamide group, altering its reactivity and potential biological activity.
N-phenylisoquinoline-3-carboxamide: Different substituents result in varied biological properties and synthetic routes.
6,7-dimethoxy-1-phenylisoquinoline: This simpler structure lacks the allyl and thioamide groups, making it less versatile in chemical reactions.
特性
IUPAC Name |
6,7-dimethoxy-1-phenyl-N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-11-22-21(26)23-12-10-16-13-18(24-2)19(25-3)14-17(16)20(23)15-8-6-5-7-9-15/h4-9,13-14,20H,1,10-12H2,2-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNPDALGDVOCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NCC=C)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


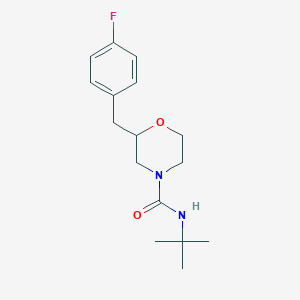
![2-METHYL-4-[3-NITRO-4-(4-PHENYLPIPERAZIN-1-YL)PHENYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4049158.png)
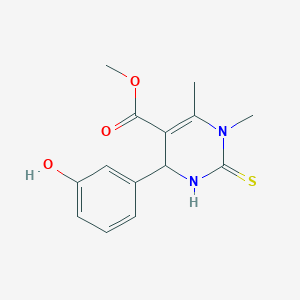
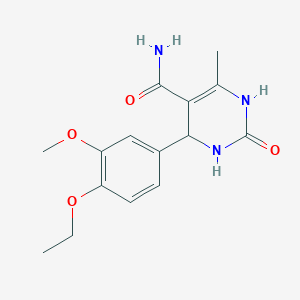
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4049173.png)
![N-[3-(acetylamino)phenyl]-3-(isobutyrylamino)benzamide](/img/structure/B4049184.png)
![3-[2-hydroxy-3-(6-methyl-1-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]-2,4-imidazolidinedione](/img/structure/B4049196.png)
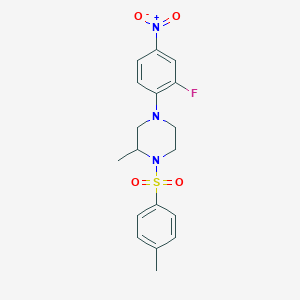
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B4049202.png)
![[4-[(E)-(5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4049204.png)
![2-bromo-N-[2-(butanoylamino)phenyl]benzamide](/img/structure/B4049214.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone](/img/structure/B4049223.png)
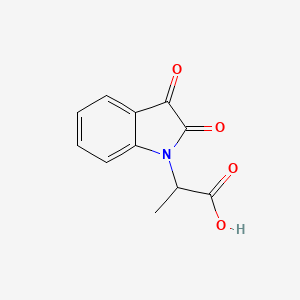
![N~1~-ethyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4049238.png)
